molecular formula C6H12O3 B158757 1-Ethoxyethyl acetate CAS No. 1608-72-6

1-Ethoxyethyl acetate

Cat. No. B158757
CAS RN: 1608-72-6
M. Wt: 132.16 g/mol
InChI Key: FAIARWOGQAQTPS-UHFFFAOYSA-N
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Description

1-Ethoxyethyl acetate, also known as Ethanol, 1-ethoxy-, 1-acetate, is a chemical compound with the molecular formula C6H12O3 . It has an average mass of 132.158 Da and a Monoisotopic mass of 132.078644 Da . It is used in various applications including flavoring, coloring, fragrances, and chemical processes .


Synthesis Analysis

1-Ethoxyethyl acetate can be produced via ethanol dehydrogenation . The process involves the reaction of ethylene oxides with various alcohols . Among the products of this reaction, 2-methoxyethanol (EGME), 2-butoxyethanol (EGBE), 2-ethoxyethanol (EGEE), methoxyethyl acetate (EGMEA), buthoxyethylacetate (EGBEA), and ethoxyethyl acetate (EGEEA) are widely used as industrial solvents due to their excellent chemical and physical properties .


Molecular Structure Analysis

The molecular structure of 1-Ethoxyethyl acetate consists of 6 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The structure, properties, spectra, suppliers, and links for this compound can be found on various chemical databases .


Chemical Reactions Analysis

The glycol ethers, including 1-Ethoxyethyl acetate, are an important and widely used class of solvents. They are classified into two series: ethylene glycol ether derivatives (EGE), which are the reaction products of ethylene oxides with various alcohols, and propylene glycol ether derivatives (PGE) synthesized using propylene oxide .


Physical And Chemical Properties Analysis

1-Ethoxyethyl acetate is a colorless liquid with a fruity odor . It is volatile at room temperature, slightly toxic, and non-hygroscopic . It has a molecular weight of 132.15924000 and a formula of C6 H12 O3 .

Scientific Research Applications

  • Industrial Applications

    • 1-Ethoxyethyl acetate (EGEE-Ac) is utilized in industrial settings, notably in silk-screening operations. A study highlighted its use in silk-screening for aircraft interior panel coverings. Occupational exposure to EGEE-Ac was assessed using urinary 2-ethoxyacetic acid monitoring, indicating inhalation as the primary exposure route (Lowry et al., 1993).
  • Occupational Exposure Assessment

    • Research has focused on evaluating the occupational exposure limits (OELs) for substances like ethoxyethanol (EGEE) and ethoxyethyl acetate (EGEEA), which are developmental toxicants in animals. This assessment used physiologically based pharmacokinetic (PBPK) models and Monte Carlo simulations to establish OELs, contributing to workplace safety guidelines (Sweeney et al., 2001).
  • Safety Assessment in Cosmetics

    • Ethoxyethanol and Ethoxyethanol Acetate have been assessed for safety in cosmetic applications. These compounds were historically used as solvents in cosmetics, and their safety profiles, including toxicity and irritancy potential, have been thoroughly evaluated (Johnson, 2002).
  • Biological Monitoring for Health Risks

    • The health risks associated with 1-Ethoxyethyl acetate exposure, especially in terms of hematological effects, have been studied in silk screening workers. This research contributes to understanding the occupational health implications of working with this compound (Loh et al., 2003).
  • Exposure in Occupational Environments

    • The assessment of airborne and dermal exposure to 1-Ethoxyethyl acetate in occupational environments, such as silk screening shops, provides insights into the levels of exposure workers face and the effectiveness of safety measures like wearing gloves (Shih et al., 2009).
  • Use in Enzymatic Reactions

    • 1-Ethoxyvinyl acetate has been identified as an efficient reagent for lipase-catalyzed esterification in organic solvents. This discovery opens pathways for its application in biochemical and pharmaceutical research (Schudok & Kretzschmar, 1997).

Safety And Hazards

1-Ethoxyethyl acetate is harmful if swallowed, in contact with skin, or if inhaled . It may damage fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure . It is also flammable and vapour . Proper protective equipment should be worn when handling this compound .

properties

IUPAC Name

1-ethoxyethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-4-8-6(3)9-5(2)7/h6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAIARWOGQAQTPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70862713
Record name 1-Ethoxyethyl acetate
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Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

136.00 to 138.00 °C. @ 760.00 mm Hg
Record name (+/-)-1-Acetoxy-1-ethoxyethane
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

1-Ethoxyethyl acetate

CAS RN

1608-72-6
Record name Ethanol, 1-ethoxy-, 1-acetate
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Record name 1-Ethoxyethyl acetate
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Record name 1608-72-6
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Record name 1-Ethoxyethyl acetate
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Record name 1-ethoxyethyl acetate
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Record name 1-ETHOXYETHYL ACETATE
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Record name (+/-)-1-Acetoxy-1-ethoxyethane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032158
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Into a 500 ml reaction flask, equipped with stirrer, cooling bath, thermometer, addition funnel and nitrogen blanket apparatus, is added 60 ml of acetic acid (1.1 moles) and 0.1 ml of acetyl chloride. Dropwise over a period of one hour, while maintaining the reaction mass at 30° C., is added 100 ml (1.0 moles) of ethyl vinyl ether. At the end of the addition of said ethyl vinyl ether, the reaction mass is stirred for a period of twelve hours, while maintaining the temperature thereof at 30° C.
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Ethoxyethyl acetate
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1-Ethoxyethyl acetate
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1-Ethoxyethyl acetate
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1-Ethoxyethyl acetate
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1-Ethoxyethyl acetate
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1-Ethoxyethyl acetate

Citations

For This Compound
35
Citations
CD HURD, T IWASHIGE - The Journal of Organic Chemistry, 1959 - ACS Publications
… The purpose of the present investigation was to subject simpler acylals to Friedel-Crafts conditions, and for this purpose 1-ethoxyethyl acetate (I), 3-ethoxyphthalide (II), and …
Number of citations: 10 pubs.acs.org
CD Hurd, FO Green - Journal of the American Chemical Society, 1941 - ACS Publications
… Another substance ofthis type which has been reported is 2,2,2-trichloro1-ethoxyethyl acetate,4 CCl3CH(OC2H6)OCOCH3. It was prepared by the reaction of acetyl chloride and chloral …
Number of citations: 29 pubs.acs.org
FC Whitmore, JD Surmatis - Journal of the American Chemical …, 1941 - ACS Publications
… Another substance ofthis type which has been reported is 2,2,2-trichloro1-ethoxyethyl acetate,4 CCl3CH(OC2H6)OCOCH3. It was prepared by the reaction of acetyl chloride and chloral …
Number of citations: 13 pubs.acs.org
JW Scheeren, RJF Nivard - Recueil des Travaux Chimiques …, 1971 - Wiley Online Library
… diethoxymethyl acetate on one side and the addition product CH,CH(OCOCH,)OCH(OC,H,), on the other is fast in comparison with the formation of the end product 1ethoxyethyl acetate. …
Number of citations: 4 onlinelibrary.wiley.com
E ZAVARIN, RM SMITH… - The Journal of Organic …, 1959 - ACS Publications
… The purpose of the present investigation was to subject simpler acylals to Friedel-Crafts conditions, and for this purpose 1-ethoxyethyl acetate (I), 3-ethoxyphthalide (II), and …
Number of citations: 34 pubs.acs.org
CD Hurd, RD Kimbrough Jr - Journal of the American Chemical …, 1961 - ACS Publications
Conversion of the diacetate into 2-ethoxytetra-hydropyran-3-yl acetate (Vic) was readily ac-complished by refluxing with ethanol in the pres-ence of zinc chloride. A strong absorption …
Number of citations: 21 pubs.acs.org
S Karlsen, P Froyen, L Skattebol - Acta Chem. Scand., B, 1976 - actachemscand.org
… A by-product which was easily separated, proved to be 1-ethoxyethyl acetate probably formed by mercuric ion catalyzed addition of acetic acid to ethyl vinyl ether.12 The use of catalytic …
Number of citations: 36 actachemscand.org
G Sosnovsky - Tetrahedron, 1965 - Elsevier
t-Butyl peracetate and t-butyl perbenzoate readily react with a variety of substances below 35 upon exposure to UV light in the presence of Cu ions. This photochemical reaction extends …
Number of citations: 28 www.sciencedirect.com
DG Gusev, DM Spasyuk - ACS Catalysis, 2018 - ACS Publications
… The ideas of Scheme 8 also explain formation of the 1-ethoxyethyl acetate byproduct. Int 3 … Dehydrogenation of the latter should produce 1-ethoxyethyl acetate. Since the principal …
Number of citations: 25 pubs.acs.org
TR Dixon, TJ Dixon - Marine Pollution Bulletin, 1981 - Elsevier
Three and a half thousand packages of chemicals, including at least 956 containing hazardous substances were washed ashore on to the beaches of southern England. They were …
Number of citations: 4 www.sciencedirect.com

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